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Compound of Interest

Compound Name: Cinchonine

Cat. No.: B1669041 Get Quote

This technical guide provides a comprehensive overview of the molecular structure and

complex stereoisomerism of cinchonine, a prominent alkaloid derived from the bark of the

Cinchona tree. Tailored for researchers, scientists, and professionals in drug development, this

document delves into the structural characteristics, physicochemical properties, and

stereochemical relationships of cinchonine, while also outlining key experimental protocols for

its isolation and analysis.

Molecular Structure of Cinchonine
Cinchonine is a member of the quinoline alkaloid class and is structurally characterized by a

quinoline ring system linked to a quinuclidine nucleus through a hydroxymethylene bridge.[1]

1.1 Chemical Identity The fundamental chemical identity of cinchonine is established by its

molecular formula and systematic nomenclature.

Chemical Formula: C₁₉H₂₂N₂O[1][2]

IUPAC Name: (S)---INVALID-LINK--methanol[3]

Systematic IUPAC Name: (9S)-Cinchonan-9-ol[2]

CAS Number: 118-10-5[2]

The molecule consists of two main moieties: a quinoline ring and a bicyclic quinuclidine ring.[4]

[5] These are connected by a C9-hydroxyl group, which is a key site for its chemical reactivity
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and biological activity. The quinuclidine ring also features a vinyl group at the C3 position.

1.2 Physicochemical Properties Cinchonine presents as a white to off-white crystalline solid

with a characteristic bitter taste.[1] Its physicochemical properties are crucial for its application

in synthesis and pharmacology. A summary of these properties is provided in Table 1.

Property Value Reference

Molecular Weight 294.39 g/mol [2]

Melting Point 260-263 °C [6]

Solubility
0.25 g/L in water; Soluble in

ethanol, methanol
[1]

pKa Values pKₐ₁ = 5.85, pKₐ₂ = 9.92 [7]

Specific Optical Rotation

([α]²⁰D)
+242° to +260° [6]

Stereoisomerism of Cinchona Alkaloids
The Cinchona alkaloids are renowned for their complex stereochemistry. The core structure

contains five stereocenters, leading to a total of 16 possible stereoisomers.[8][9] The four major

naturally occurring alkaloids—cinchonine, cinchonidine, quinine, and quinidine—are all

diastereomers of one another.

2.1 Chiral Centers and Configuration The stereochemical identity of cinchonine is defined by

the specific configuration at its chiral centers. The key centers that differentiate the major

Cinchona alkaloids are C8 and C9.

Cinchonine: (8R,9S) configuration[7][9]

Cinchonidine: (8S,9R) configuration[9]

Cinchonine and cinchonidine are often referred to as pseudo-enantiomers because they have

opposite configurations at the C8 and C9 positions, which are critical for their role in

asymmetric catalysis, leading to the formation of enantiomeric products.[2][7] However, they
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are technically diastereomers as the configuration at other stereocenters (C3, C4) remains the

same.[10]

Quinine and quinidine form another pair of pseudo-enantiomeric diastereomers. They are

structurally similar to cinchonine and cinchonidine but feature a methoxy group at the C6'

position of the quinoline ring.

Quinine: (8S,9R) configuration

Quinidine: (8R,9S) configuration

The relationship between these four primary Cinchona alkaloids is visualized in the diagram

below.

Cinchona Alkaloids
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Figure 1: Stereoisomeric relationships of the four major Cinchona alkaloids.
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2.2 Comparative Properties of Stereoisomers The subtle differences in stereochemistry lead to

distinct physicochemical properties among the Cinchona alkaloids, which in turn affect their

biological activity and chromatographic behavior.[4][5]

Alkaloid
Configuration (C8,
C9)

Melting Point (°C)
Specific Optical
Rotation [α]D

Cinchonine (8R, 9S) 260-263 +242° to +260°

Cinchonidine (8S, 9R) 207-210 -105° to -112°

Quinine (8S, 9R) ~177 -145° to -165°

Quinidine (8R, 9S) ~174 +250° to +265°

Experimental Protocols
The isolation, separation, and characterization of cinchonine and its stereoisomers require

specific analytical techniques.

3.1 Isolation from Cinchona Bark A standard method for extracting Cinchona alkaloids from

powdered bark involves a classic acid-base extraction protocol.[11]

Acidification: The powdered bark is treated with an acidic aqueous solution (e.g., dilute

sulfuric acid) to protonate the alkaloid nitrogen atoms, forming soluble alkaloid salts.

Basification: The acidic extract is filtered, and the pH is raised by adding a base (e.g.,

ammonia or sodium hydroxide). This deprotonates the alkaloids, causing them to precipitate

out of the aqueous solution.

Solvent Extraction: The precipitated free-base alkaloids are then extracted into an organic

solvent (e.g., dichloromethane or chloroform).

Selective Crystallization: The organic extract is concentrated. Cinchonine can be selectively

crystallized from the mixture, often by careful choice of solvent and control of temperature,

due to differences in solubility among the alkaloids.[11] Further purification can be achieved

by recrystallization from ethanol.[1]
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3.2 Chromatographic Separation of Stereoisomers Due to their structural similarity, separating

the Cinchona alkaloid diastereomers is challenging and typically requires chiral

chromatography or capillary electrophoresis.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most

common method.[12]

Stationary Phase: C18 (ODS) columns are widely used. However, strong interactions

between the basic alkaloids and residual silanol groups on the silica support can lead to

poor peak shape. Specialized base-deactivated columns or the use of mobile phase

additives are recommended.[12]

Mobile Phase: An acidic mobile phase (e.g., acetonitrile/water with formic acid or

ammonium acetate buffer at pH 5.0) is typically employed.[12][13]

Detection: UV detection is standard, with monitoring wavelengths around 316 nm for

cinchonine-type alkaloids and 348 nm for quinine-type alkaloids.[14]

Supercritical Fluid Chromatography (SFC): SFC has emerged as a rapid and

environmentally friendly alternative for separating Cinchona alkaloids.[14]

Stationary Phase: An Acquity UPC2 Torus DEA column has proven effective.

Mobile Phase: A mixture of supercritical CO₂, acetonitrile, methanol, and diethylamine can

achieve baseline separation of six major alkaloids in under 7 minutes.[14]

Capillary Electrophoresis (CE): Chiral separation can be achieved using CE with a chiral

selector.

Selector: Heptakis-(2,6-di-O-methyl)-β-cyclodextrin is an effective chiral selector.[13]

Conditions: Separation is typically performed in an ammonium acetate buffer (pH 5.0) in a

capillary with a modified inner wall to reduce electroosmotic flow.[13]

3.3 Structural Characterization A combination of spectroscopic techniques is used to confirm

the structure and stereochemistry of cinchonine.
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Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are fundamental for structural

elucidation. Advanced 2D NMR techniques such as COSY, HSQC, HMBC, and NOESY are

employed to definitively assign protons and carbons and to determine the relative

stereochemistry.[7]

Mass Spectrometry (MS): Provides accurate molecular weight determination and

fragmentation patterns that aid in structural identification.

X-ray Crystallography: Offers unambiguous determination of the absolute configuration and

three-dimensional structure of the molecule in its crystalline state.[11]

The general workflow for the isolation and analysis of cinchonine is depicted below.
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Isolation and Analysis Workflow
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Figure 2: General experimental workflow for cinchonine isolation and characterization.

Conclusion
Cinchonine possesses a complex and well-defined molecular structure, with its

stereochemistry playing a pivotal role in its chemical and biological properties. As a key

member of the Cinchona alkaloid family, its relationship with its diastereomers, particularly
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cinchonidine, is of significant interest in the fields of asymmetric synthesis and medicinal

chemistry. A thorough understanding of its structure, properties, and the experimental protocols

for its isolation and analysis is essential for leveraging its potential in research and drug

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1669041#cinchonine-molecular-structure-and-
stereoisomerism]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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